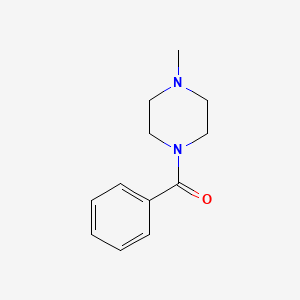
(4-Methylpiperazin-1-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzoyl-4-methylpiperazine is a chemical compound belonging to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. 1-benzoyl-4-methylpiperazine is known for its applications in various fields, including medicinal chemistry and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-benzoyl-4-methylpiperazine can be synthesized through several methods. One common approach involves the benzoylation of piperazine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 1-benzoyl-4-methylpiperazine often involves large-scale benzoylation reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-benzoyl-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-substituted piperazines or benzoyl derivatives.
Aplicaciones Científicas De Investigación
1-benzoyl-4-methylpiperazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 1-benzoyl-4-methylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparación Con Compuestos Similares
1-benzoyl-4-methylpiperazine can be compared with other piperazine derivatives, such as:
1-benzylpiperazine (BZP): Known for its stimulant properties and use in recreational drugs.
1-(3-chlorophenyl)piperazine (mCPP): Used in the synthesis of antidepressant drugs.
1-(3-trifluoromethylphenyl)piperazine (TFMPP): Often combined with BZP in recreational drugs
Uniqueness
1-benzoyl-4-methylpiperazine is unique due to its specific benzoyl and methyl substitutions, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Propiedades
Número CAS |
7556-56-1 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
(4-methylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clave InChI |
QRYWRVHZEBEZDQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


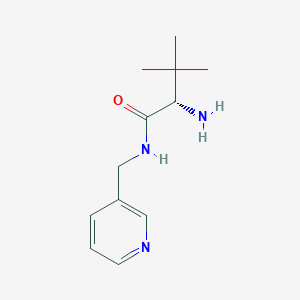
![1,1-Dimethylethyl 4-[2-(5-chloro-2-pyridinyl)-2-methyl-1,3-benzodioxol-4-yl]-1-piperidinecarboxylate](/img/structure/B13905696.png)
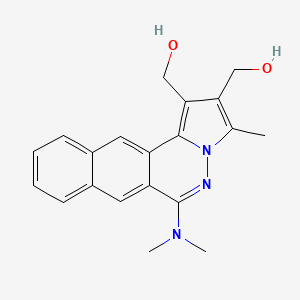
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-oxaspiro[4.5]dec-7-en-1-one](/img/structure/B13905706.png)
![N-(2-methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13905726.png)
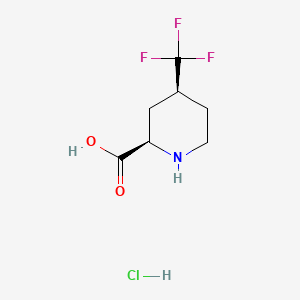
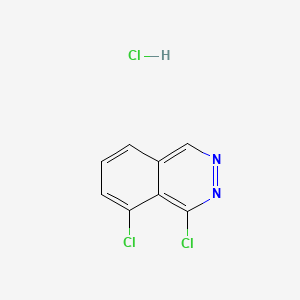
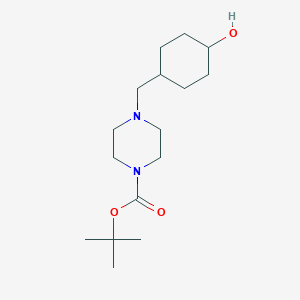
![5-(chloromethyl)-4-[[4-(trifluoromethoxy)phenyl]methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13905760.png)
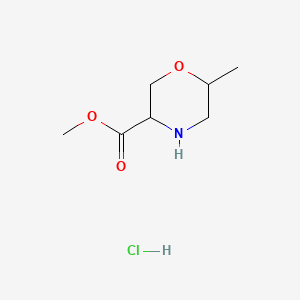
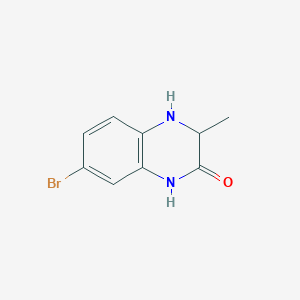

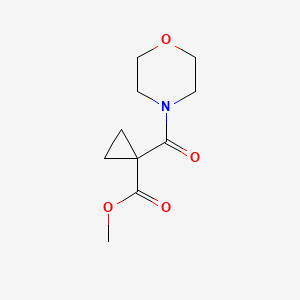
![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid](/img/structure/B13905795.png)
